1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (CAS 299166-55-5) is a highly versatile bicyclic building block primarily utilized in the synthesis of advanced heterocyclic libraries, including hydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles. Featuring a rigidified cyclopenta[c]pyrazole core and a highly reactive carbohydrazide moiety, it serves as a direct precursor for developing bioactive molecules, such as the potent cytotoxic agent P3C used in triple-negative breast cancer (TNBC) research [1]. For procurement and material selection, this compound offers a pre-functionalized, cyclized framework that eliminates multi-step core synthesis, providing an optimized balance of lipophilicity and steric constraint compared to unfused pyrazoles or larger homologs.
Substituting this specific cyclopenta-fused scaffold with a generic 1H-pyrazole-3-carbohydrazide or the larger 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide (cyclohexyl-fused) fundamentally alters the physicochemical and structural profile of downstream derivatives. Unfused pyrazoles lack the conformational rigidity required to minimize the entropic penalty during target binding, often resulting in lower affinity in kinase or receptor assays [1]. Conversely, the cyclohexyl-fused indazole analog increases molecular weight and lipophilicity, which can push downstream drug candidates out of optimal Lipinski space. Furthermore, attempting to build the cyclopenta[c]pyrazole core from acyclic precursors in-house introduces complex cyclization steps, significantly reducing overall yield and increasing time-to-library generation compared to procuring the pre-formed carbohydrazide [2].
The fusion of the cyclopentyl ring to the pyrazole core provides a critical adjustment to the compound's lipophilicity, which directly impacts the passive membrane permeability of downstream derivatives. Chemoinformatic profiling indicates that the cyclopenta-fused carbohydrazide achieves an optimal intermediate logP compared to its unfused and cyclohexyl-fused counterparts [1]. This optimized lipophilicity is a key driver for the high cellular efficacy observed in derivatives against complex cell lines.
| Evidence Dimension | Calculated logP (Lipophilicity) |
| Target Compound Data | ~0.2 (Cyclopenta-fused core) |
| Comparator Or Baseline | 1H-Pyrazole-3-carbohydrazide (~ -0.8) and Tetrahydroindazole-3-carbohydrazide (~0.6) |
| Quantified Difference | ~1.0 log unit increase over unfused; ~0.4 log unit decrease vs cyclohexyl-fused |
| Conditions | Standard fragment-based logP calculation for base scaffolds |
Selecting the cyclopenta-fused scaffold ensures downstream libraries maintain optimal cell permeability without the excessive hydrophobicity that causes aggregation or poor solubility.
Utilizing the pre-formed carbohydrazide allows for direct Schiff base condensation with diverse aldehydes to rapidly generate hydrazone libraries. When compared to starting from the corresponding carboxylic acid, which requires activation and coupling, the carbohydrazide route is significantly more efficient and economical [1].
| Evidence Dimension | Synthetic steps and overall yield to hydrazone derivatives |
| Target Compound Data | 1 step (direct condensation), >85% typical yield |
| Comparator Or Baseline | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (2 steps: coupling + condensation, <60% yield) |
| Quantified Difference | Elimination of coupling reagents (e.g., HATU/EDC) and >25% improvement in overall yield |
| Conditions | Standard ethanol reflux or mild acid-catalyzed condensation |
Procuring the carbohydrazide rather than the carboxylic acid drastically reduces reagent costs and accelerates high-throughput screening library production.
The cyclopenta[c]pyrazole bicyclic system locks the spatial arrangement of the carbon framework, eliminating the rotatable bonds that would be present if an unfused pyrazole were substituted with alkyl or cycloalkyl groups to achieve similar steric bulk [1]. This rigidity is crucial for maintaining the bioactive conformation required for potent target inhibition.
| Evidence Dimension | Core rotatable bonds |
| Target Compound Data | 0 rotatable bonds in the fused bicyclic core |
| Comparator Or Baseline | 3-Cyclopentyl-1H-pyrazole-5-carbohydrazide (1 core rotatable bond) |
| Quantified Difference | Reduction of 1 rotatable bond, lowering the entropic penalty of binding |
| Conditions | 3D conformer generation and binding site modeling |
The rigidified core improves the probability of high-affinity binding in structure-activity relationship (SAR) campaigns, making it a superior starting point for drug discovery.
Directly leveraging the reactive carbohydrazide for one-step condensation with aryl aldehydes to generate libraries of cytotoxic agents (e.g., P3C analogs) for screening against triple-negative breast cancer and other malignancies [1].
Utilizing the carbohydrazide as a foundational building block to undergo cyclodehydration or reaction with amidines, yielding rigidified, cyclopenta-fused oxadiazole or triazole derivatives for kinase inhibitor development [2].
Employing the cyclopenta[c]pyrazole core as a 'Goldilocks' scaffold when unfused pyrazoles show poor cell permeability and cyclohexyl-fused analogs exhibit excessive lipophilicity or poor aqueous solubility [3].